molecular formula C19H16O5 B565340 3'-Hydroxy Warfarin CAS No. 30992-81-5

3'-Hydroxy Warfarin

Cat. No.: B565340
CAS No.: 30992-81-5
M. Wt: 324.332
InChI Key: DDKYQGKCKYAWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Warfarin typically involves the hydroxylation of Warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9, which catalyzes the hydroxylation at the 3’ position . The reaction conditions generally include the presence of NADPH and oxygen, which are essential for the enzymatic activity.

Industrial Production Methods: Industrial production of 3’-Hydroxy Warfarin follows similar principles but on a larger scale. The process involves the use of bioreactors where Warfarin is exposed to cytochrome P450 enzymes under controlled conditions to ensure efficient hydroxylation. The product is then purified using chromatographic techniques to obtain high-purity 3’-Hydroxy Warfarin .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy Warfarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Hydroxy Warfarin has several scientific research applications:

Comparison with Similar Compounds

3’-Hydroxy Warfarin can be compared with other hydroxylated metabolites of Warfarin, such as:

  • 4’-Hydroxy Warfarin
  • 6-Hydroxy Warfarin
  • 7-Hydroxy Warfarin
  • 8-Hydroxy Warfarin
  • 10-Hydroxy Warfarin

Uniqueness: 3’-Hydroxy Warfarin is unique due to its specific hydroxylation position, which influences its pharmacokinetic properties and interaction with cytochrome P450 enzymes. This specificity can affect the overall anticoagulant activity and the metabolic profile of Warfarin .

Properties

IUPAC Name

4-hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKYQGKCKYAWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Hydroxy Warfarin
Reactant of Route 2
Reactant of Route 2
3'-Hydroxy Warfarin
Reactant of Route 3
Reactant of Route 3
3'-Hydroxy Warfarin
Reactant of Route 4
3'-Hydroxy Warfarin
Reactant of Route 5
3'-Hydroxy Warfarin
Reactant of Route 6
Reactant of Route 6
3'-Hydroxy Warfarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.